PDE3 Photolabelling Inhibition: Lixazinone Is 2.5‑Fold More Potent than Milrinone
In a competitive photolabelling assay using [³²P]cGMP on human platelet cytosol, lixazinone inhibited the labelling of the 110 kDa PDE3 subunit with an IC₅₀ of 22 ± 4 nM. Under identical conditions, milrinone exhibited an IC₅₀ of 56 ± 12 nM, cilostamide 70 ± 9 nM, and trequinsin 13 ± 2 nM [REFS‑1]. The 2.5‑fold potency advantage over milrinone and 3.2‑fold advantage over cilostamide establish lixazinone as one of the most potent PDE3 inhibitors in this assay.
| Evidence Dimension | Inhibition of [³²P]cGMP photolabelling of PDE3 (IC₅₀) |
|---|---|
| Target Compound Data | Lixazinone IC₅₀ = 22 ± 4 nM |
| Comparator Or Baseline | Milrinone IC₅₀ = 56 ± 12 nM; Cilostamide IC₅₀ = 70 ± 9 nM; Trequinsin IC₅₀ = 13 ± 2 nM |
| Quantified Difference | Lixazinone is 2.5‑fold more potent than milrinone and 3.2‑fold more potent than cilostamide |
| Conditions | Human platelet cytosol, [³²P]cGMP photolabelling, PDE3 110 kDa subunit |
Why This Matters
Higher target‑engagement potency at the molecular level means that lower compound concentrations can achieve the same degree of PDE3 blockade, reducing the risk of off‑target effects when designing enzymatic or cellular assays.
- [1] Tang KM, Jang EK, Haslam RJ. Photoaffinity labelling of cyclic GMP‑inhibited phosphodiesterase (PDE III) in human and rat platelets and rat tissues: effects of phosphodiesterase inhibitors. Eur J Pharmacol. 1994;268(1):105‑114. View Source
